molecular formula C11H12N2O B12790920 o-(2,3-Dihydro-1H-1,4-diazepin-7-yl)phenol CAS No. 90380-31-7

o-(2,3-Dihydro-1H-1,4-diazepin-7-yl)phenol

Cat. No.: B12790920
CAS No.: 90380-31-7
M. Wt: 188.23 g/mol
InChI Key: VDIPTSPWIGWTGG-UHFFFAOYSA-N
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Description

o-(2,3-Dihydro-1H-1,4-diazepin-7-yl)phenol: is a chemical compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-(2,3-Dihydro-1H-1,4-diazepin-7-yl)phenol typically involves the cyclization of aminobenzophenones. One common method includes the use of a continuous flow platform, which allows for the efficient synthesis of benzodiazepines from aminobenzophenones . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and ethanol, with reagents like ammonium acetate and bromoacetyl chloride .

Industrial Production Methods

Industrial production of benzodiazepines, including this compound, often employs scalable methods that ensure high yield and purity. Continuous flow chemistry is a preferred method due to its efficiency and ability to produce large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

o-(2,3-Dihydro-1H-1,4-diazepin-7-yl)phenol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a solvent like tetrahydrofuran (THF) .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to o-(2,3-Dihydro-1H-1,4-diazepin-7-yl)phenol include:

Properties

CAS No.

90380-31-7

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-(2,3-dihydro-1H-1,4-diazepin-7-yl)phenol

InChI

InChI=1S/C11H12N2O/c14-11-4-2-1-3-9(11)10-5-6-12-7-8-13-10/h1-6,13-14H,7-8H2

InChI Key

VDIPTSPWIGWTGG-UHFFFAOYSA-N

Canonical SMILES

C1CN=CC=C(N1)C2=CC=CC=C2O

Origin of Product

United States

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